N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of 384.41 g/mol. This compound is classified under the category of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. It is primarily used in research settings and is not intended for human or veterinary use.
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves several steps that typically include the formation of the benzodioxin and pyrido-triazin moieties. While specific synthetic routes are not detailed in the search results, general methods for synthesizing similar compounds often include:
Technical details regarding specific reagents and conditions would be necessary for precise synthesis protocols.
The molecular structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C18H16N4O4S/c1-11-2-5-15...This notation provides a standardized way to describe the compound's structure.
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C=C1These representations highlight the connectivity of atoms within the molecule, allowing for computational modeling and visualization.
The compound features a complex arrangement of rings and functional groups that contribute to its chemical properties. The presence of nitrogen atoms in triazine and pyridine rings suggests potential for interactions with biological targets.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions typical for amides and heterocycles:
Technical details about specific reaction conditions would be essential for exploring these chemical pathways further.
While specific mechanisms of action for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide are not explicitly documented in the available literature, compounds with similar structures often exhibit biological activity through:
Data on specific targets or pathways would enhance understanding of its biological implications.
The physical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide include:
Chemical properties include:
Relevant data such as melting point or boiling point should be obtained from experimental studies or databases.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is primarily utilized in scientific research due to its unique structural features which suggest potential applications in:
Research into this compound could lead to discoveries in drug development and therapeutic applications.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: